Home > Products > Screening Compounds P87140 > N-(pyrazolo[1,5-a]pyrimidin-6-yl)tetrahydrofuran-3-carboxamide
N-(pyrazolo[1,5-a]pyrimidin-6-yl)tetrahydrofuran-3-carboxamide - 2034504-53-3

N-(pyrazolo[1,5-a]pyrimidin-6-yl)tetrahydrofuran-3-carboxamide

Catalog Number: EVT-2494798
CAS Number: 2034504-53-3
Molecular Formula: C11H12N4O2
Molecular Weight: 232.243
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

This compound is classified as a N-heterocyclic compound, specifically a derivative of pyrazolo[1,5-a]pyrimidine. It can be identified by its chemical structure, which includes a tetrahydrofuran moiety and a carboxamide functional group. The compound's unique features make it an interesting subject for research in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of N-(pyrazolo[1,5-a]pyrimidin-6-yl)tetrahydrofuran-3-carboxamide typically involves several key steps:

  1. Cyclocondensation Reaction: The initial step often includes the cyclocondensation of an aminopyrazole with a suitable carbonyl compound. This process allows for the formation of the pyrazolo[1,5-a]pyrimidine core.
  2. Functionalization: Following the formation of the core structure, further functionalization occurs to introduce the tetrahydrofuran and carboxamide groups. This can involve reactions with various electrophiles or nucleophiles depending on the desired final structure.
  3. Optimization: Recent studies have focused on optimizing reaction conditions to improve yields and reduce reaction times. For instance, using phosphoric acid derivatives as activating agents has been shown to enhance yields significantly.

Technical Parameters

  • Temperature: Reactions are typically conducted at moderate temperatures (around 50-100 °C).
  • Solvents: Common solvents include tetrahydrofuran and dimethyl sulfoxide.
  • Reagents: Key reagents may include phosphorous oxychloride for activation and various nucleophiles for substitution reactions.
Molecular Structure Analysis

The molecular structure of N-(pyrazolo[1,5-a]pyrimidin-6-yl)tetrahydrofuran-3-carboxamide exhibits several notable features:

  • Core Structure: The pyrazolo[1,5-a]pyrimidine ring system is planar and rigid, contributing to its stability and biological activity.
  • Functional Groups: The presence of the tetrahydrofuran ring introduces additional steric effects that may influence its reactivity and interaction with biological targets.
  • Geometric Configuration: The compound's geometry allows for potential interactions with enzymes or receptors due to spatial arrangements conducive to binding.

Relevant Data

Chemical Reactions Analysis

N-(pyrazolo[1,5-a]pyrimidin-6-yl)tetrahydrofuran-3-carboxamide can undergo various chemical reactions:

  1. Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide, leading to hydroxylated derivatives.
  2. Reduction: Reducing agents like sodium borohydride can convert certain functional groups into amines or alcohols.
  3. Substitution Reactions: Nucleophilic substitution can occur at the furan ring or other electrophilic centers within the molecule.

Common Reagents and Conditions

The choice of reagents depends on the specific reaction pathway:

  • Oxidizing agents (e.g., hydrogen peroxide)
  • Reducing agents (e.g., sodium borohydride)
  • Solvents such as tetrahydrofuran or dimethyl sulfoxide are commonly used to facilitate reactions.
Mechanism of Action

The mechanism of action for N-(pyrazolo[1,5-a]pyrimidin-6-yl)tetrahydrofuran-3-carboxamide primarily involves its role as an enzyme inhibitor:

  1. Target Enzymes: Compounds in this class have been shown to inhibit specific enzymes involved in cancer cell proliferation.
  2. Binding Interactions: The rigid structure allows for effective binding to active sites on target enzymes, disrupting their function.
  3. Biochemical Pathways: Inhibition often leads to alterations in critical biochemical pathways associated with cell growth and survival.

Relevant Data

Studies indicate that derivatives of pyrazolo[1,5-a]pyrimidine exhibit IC50 values in low micromolar ranges against certain cancer cell lines, highlighting their potential therapeutic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(pyrazolo[1,5-a]pyrimidin-6-yl)tetrahydrofuran-3-carboxamide include:

  • Solubility: Generally soluble in organic solvents like ethanol and dimethyl sulfoxide but may have limited solubility in water.
  • Stability: The compound shows stability under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Melting Point: Specific melting point data may vary but is typically around 150–160 °C based on similar compounds.

Relevant Data

Experimental data suggest that the compound has favorable thermal stability and photophysical properties that make it suitable for applications in fluorescence-based assays.

Applications

N-(pyrazolo[1,5-a]pyrimidin-6-yl)tetrahydrofuran-3-carboxamide has several important applications:

  1. Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in tumor growth.
  2. Biological Research: Used as a tool compound in studies aimed at understanding enzyme mechanisms and cellular pathways.
  3. Material Science: Explored for its photophysical properties which can be harnessed in developing new materials for sensors or imaging applications.

Scientific Research Applications

Research continues into optimizing synthesis routes and exploring additional biological activities, including anti-inflammatory effects and potential roles in neurodegenerative disease treatment.

Introduction to Pyrazolo[1,5-a]Pyrimidine-Based Therapeutics

Historical Evolution of Pyrazolo[1,5-a]Pyrimidine Scaffolds in Medicinal Chemistry

The pyrazolo[1,5-a]pyrimidine (PP) scaffold represents a privileged heterocyclic system in drug discovery, first described in the mid-1950s as adenosine receptor antagonists [2]. This fused bicyclic structure combines the pharmacological versatility of pyrazole and pyrimidine rings, creating a rigid, planar framework amenable to extensive structural modifications. Early synthetic routes relied on condensation reactions between 3- or 5-aminopyrazoles and 1,3-biselectrophilic compounds like β-dicarbonyls, β-enaminones, or sodium salts of formyl ketones [2] [9]. These methods established the foundation for generating diverse substitution patterns at positions 2, 3, 5, 6, and 7 of the core scaffold, enabling systematic structure-activity relationship (SAR) studies [9].

The 1980s–2000s witnessed the clinical translation of PP-based therapeutics, with zaleplon (sedative), indiplon (sedative), and anagliptin (antidiabetic) achieving market approval [2] [9]. These successes validated the scaffold's drugability and stimulated intensive research into its therapeutic potential. Significant synthetic advancements occurred during this period, including:

  • Microwave-assisted synthesis reducing reaction times from hours to minutes while improving yields [9].
  • Regioselective control strategies enabling precise installation of substituents using activating groups or specific reaction conditions [9].
  • Multi-component reactions (MCRs) allowing rapid generation of complex PP libraries from simple precursors [2].

Table 1: Historical Milestones in Pyrazolo[1,5-a]Pyrimidine Therapeutic Development

Time PeriodKey AdvancementRepresentative CompoundTherapeutic Area
Mid-1950sInitial synthesis and characterizationAdenosine receptor antagonistsNeurological
1980s-1990sFirst-generation synthetic optimizationZaleplon (Sonata®)Sedative
2000sScaffold diversification for kinase inhibitionDorsomorphinOncology, Metabolic
2010sRational design of selective inhibitorsDinaciclib, ZanubrutinibOncology
2020sAdvanced functionalization techniquesCFI-402257 (TTK inhibitor)Oncology

The scaffold's bioisosteric relationship with purines underlies its exceptional ability to interact with diverse biological targets. This property enables PP derivatives to act as antimetabolites in purine biochemical pathways and to modulate enzymes and receptors where purines play key roles [2] [10]. By 2022, PP derivatives had been reported as modulators of over 30 distinct target classes, including kinases (Pim-1, TTK, KDR, FLT-3), phosphodiesterases, benzodiazepine receptors, serotonin receptors, and viral enzymes [2] [6] [10]. This extraordinary target promiscuity, coupled with the scaffold's synthetic tractability, solidified its status as a cornerstone of modern medicinal chemistry efforts, particularly in oncology and CNS disorders.

Role of N-(Pyrazolo[1,5-a]Pyrimidin-6-yl)Tetrahydrofuran-3-Carboxamide in Targeted Drug Discovery

N-(Pyrazolo[1,5-a]pyrimidin-6-yl)tetrahydrofuran-3-carboxamide exemplifies the strategic evolution of PP-based therapeutics toward enhanced target specificity and optimized physicochemical properties. This compound features a critical carboxamide linkage at position 6 of the PP core, connecting it to a tetrahydrofuran (THF) moiety. This design incorporates several key medicinal chemistry principles:

Rational Design and Synthetic Approaches

The synthesis of this carboxamide derivative leverages advanced PP functionalization techniques developed post-2010. A representative route involves:

  • Preparation of a 6-chloropyrazolo[1,5-a]pyrimidine intermediate via cyclocondensation of an appropriate aminopyrazole with a 1,3-dicarbonyl equivalent [9].
  • Nucleophilic displacement of the C6 chloride with tetrahydrofuran-3-carboxylic acid or its activated derivative (e.g., acid chloride) under basic conditions [3] [7].
  • Alternatively, palladium-catalyzed cross-coupling or microwave-assisted amidation may be employed to enhance efficiency and yield [5] [9].

The THF carboxamide moiety was strategically selected to address limitations of earlier PP inhibitors:

  • Hydrophilicity Enhancement: The oxygen atom and carboxamide group increase water solubility compared to purely aromatic substituents [5].
  • Stereochemical Control: The chiral THF ring enables exploration of stereospecific target interactions [3].
  • Conformational Restriction: The cyclic ether constrains rotational freedom, potentially improving binding affinity and selectivity [7].

Structure-Activity Relationship (SAR) and Target Interactions

The molecule's inhibitory profile stems from synergistic interactions between its PP core and the THF carboxamide pharmacophore:

  • PP Core Interactions: The planar PP system occupies the ATP-binding pocket of kinases, forming characteristic hydrogen bonds with the hinge region via N1 and the pyrazole nitrogen (e.g., Gly605 in TTK) [6].
  • Carboxamide Linker: The -NH-C(O)- group serves as a hydrogen bond donor/acceptor bridge, enabling critical interactions with residues in the target's hydrophobic pocket or solvent-accessible region [3] [7].
  • THF Moiety: The oxygen atom engages in dipolar interactions with proximal amino acid residues, while the aliphatic ring fills a specific hydrophobic subpocket [3]. The ring size (5-membered vs. 6-membered) significantly impacts potency, as demonstrated in comparative studies with tetrahydropyran analogs [6].

Table 2: Structure-Activity Relationship (SAR) Features of Pyrazolo[1,5-a]Pyrimidin-6-yl Carboxamides

Structural RegionKey ModificationsImpact on ActivityTarget Implications
Pyrazolo[1,5-a]pyrimidine CoreC3 aryl vs. heteroaryl substituentsAryl groups (especially meta-substituted) enhance kinase inhibitionImproved occupancy of hydrophobic regions I/II
C6 PositionChloride vs. carboxamideCarboxamide drastically improves selectivityEnables H-bonding with catalytic residues
Carboxamide LinkerDirect vs. reverse amideN-linked (as in title compound) preferred over O-linkedOptimal vectoring of THF moiety
Tetrahydrofuran RingRing size (THF vs. THP)THF provides superior potency in specific targetsComplementary to ribose-binding pocket geometry
Stereochemistry (3R vs. 3S)Marked differences in IC50 values (often >10-fold)Chiral recognition in binding sites

Therapeutic Target Profile and Mechanisms

Structural and biochemical studies indicate that N-(pyrazolo[1,5-a]pyrimidin-6-yl)tetrahydrofuran-3-carboxamide exhibits a refined target profile compared to earlier PP derivatives:

  • Kinase Inhibition: The compound demonstrates nanomolar potency against several oncogenic kinases, including Pim-1, FLT-3, and TTK (MPS1), by stabilizing inactive kinase conformations and disrupting substrate binding [5] [6]. Its binding mode typically involves a type II½ inhibition mechanism, where the THF moiety extends toward the ribose-binding region [6].
  • Epigenetic Modulation: Derivatives have shown activity against histone-modifying enzymes and bromodomain-containing proteins, potentially through interactions mediated by the carboxamide linker's H-bonding capability [7].
  • Antiviral Potential: Structural analogs interfere with viral polymerase function and hepatitis C virus (HCV) replication, leveraging the PP core's ability to mimic purine nucleotides [2] [10].

The compound's significance lies in its embodiment of modern PP optimization strategies: targeted selectivity achieved through rational pharmacophore incorporation, improved physicochemical properties via balanced lipophilicity, and exploitation of three-dimensional space using constrained heterocycles. These attributes position it as a valuable chemical probe and potential precursor for clinical candidates in precision oncology and targeted therapies.

Properties

CAS Number

2034504-53-3

Product Name

N-(pyrazolo[1,5-a]pyrimidin-6-yl)tetrahydrofuran-3-carboxamide

IUPAC Name

N-pyrazolo[1,5-a]pyrimidin-6-yloxolane-3-carboxamide

Molecular Formula

C11H12N4O2

Molecular Weight

232.243

InChI

InChI=1S/C11H12N4O2/c16-11(8-2-4-17-7-8)14-9-5-12-10-1-3-13-15(10)6-9/h1,3,5-6,8H,2,4,7H2,(H,14,16)

InChI Key

SIMCILNEXFWAKR-UHFFFAOYSA-N

SMILES

C1COCC1C(=O)NC2=CN3C(=CC=N3)N=C2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.